
2,2,2-Trichloro-1-p-tolylethanol
Overview
Description
2,2,2-Trichloro-1-p-tolylethanol is a chemical compound with the molecular formula C9H9Cl3O. It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a tolyl group. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-p-tolylethanol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones. This method typically requires the use of trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the use of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to react with dehydrated chloral .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, the palladium-catalyzed addition of arylboron compounds to chloral hydrate is a notable method. This approach is advantageous as it can be conducted in the presence of water, making it more environmentally friendly compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-1-p-tolylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Grignard reagents (RMgX) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,2-dichloro-1-p-tolylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-p-tolylethanol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is involved in the development of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-p-tolylethanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the trichloromethyl group can undergo electrophilic substitution. These interactions enable the compound to act as an intermediate in various chemical reactions and biological processes .
Comparison with Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the tolyl group.
2,2,2-Trichloro-1-phenylethanol: Similar but with a phenyl group instead of a tolyl group.
Uniqueness: 2,2,2-Trichloro-1-p-tolylethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of specific bioactive compounds and pharmaceuticals .
Biological Activity
2,2,2-Trichloro-1-p-tolylethanol (CAS No. 17936-73-1) is a chlorinated organic compound that has garnered attention for its biological activity. This compound is characterized by a trichloroethyl group attached to a p-tolyl group, which influences its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in various fields, including pharmacology and toxicology.
- Molecular Formula : C9H8Cl3O
- Molecular Weight : 263.52 g/mol
- Structure : The compound features a trichloroethyl moiety bonded to a p-tolyl group, which contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound interacts with various biological systems, exhibiting significant effects on cellular processes and enzyme activities. Its biological activity can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, and some fungal species.
2. Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways. For instance:
- Alpha-Amylase Inhibition : This inhibition suggests potential applications in managing diabetes by regulating carbohydrate metabolism.
- Lipase Inhibition : The inhibition of pancreatic lipase indicates a possible role in obesity management by affecting fat digestion.
3. Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through oxidative stress pathways.
The precise mechanism of action of this compound remains under investigation. However, it is believed to involve:
- Disruption of Cellular Membranes : The trichloroethyl group may interact with lipid membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels within cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
This study suggests that the compound could be explored further for potential use as an antimicrobial agent in clinical settings .
Study 2: Enzyme Inhibition
Inhibition studies revealed that this compound effectively inhibited alpha-amylase and pancreatic lipase:
Enzyme | IC50 (µM) |
---|---|
Alpha-Amylase | 15 |
Pancreatic Lipase | 20 |
These findings indicate its potential role in managing metabolic disorders .
Study 3: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HeLa (Cervical Cancer) | 12 |
A549 (Lung Cancer) | 15 |
These results highlight the compound's potential as an anticancer agent .
Properties
IUPAC Name |
2,2,2-trichloro-1-(4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIYSOAVLYSFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939206 | |
Record name | 2,2,2-Trichloro-1-(4-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17936-73-1 | |
Record name | 4-Methyl-α-(trichloromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17936-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, p-methyl-alpha-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017936731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1-(4-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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